molecular formula C9H16ClNO2 B2583116 1-(1-Aminocyclobutyl)cyclobutane-1-carboxylic acid;hydrochloride CAS No. 2460757-23-5

1-(1-Aminocyclobutyl)cyclobutane-1-carboxylic acid;hydrochloride

Cat. No.: B2583116
CAS No.: 2460757-23-5
M. Wt: 205.68
InChI Key: SPMXNOCLDXJBDB-UHFFFAOYSA-N
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Description

1-(1-Aminocyclobutyl)cyclobutane-1-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 It is a derivative of cyclobutanecarboxylic acid and is known for its unique structural properties, which include a cyclobutane ring with an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminocyclobutyl)cyclobutane-1-carboxylic acid;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminocyclobutyl)cyclobutane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Produces oxides of the amino group.

    Reduction: Produces alcohol derivatives.

    Substitution: Produces substituted amino derivatives.

Scientific Research Applications

1-(1-Aminocyclobutyl)cyclobutane-1-carboxylic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The compound acts as an NMDA receptor antagonist at the glycine site. It mimics the action of glycine, an amino acid, and binds to the NMDA receptor, thereby modulating signal transmission in the central nervous system . This interaction can influence various neurological processes and has potential therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Aminocyclobutyl)cyclobutane-1-carboxylic acid;hydrochloride is unique due to its specific structural configuration, which includes both a cyclobutane ring and a hydrochloride component. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-(1-aminocyclobutyl)cyclobutane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c10-9(5-2-6-9)8(7(11)12)3-1-4-8;/h1-6,10H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMXNOCLDXJBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)C2(CCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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